Hydroxythiohomosildenafil

Catalog No.
S530232
CAS No.
479073-82-0
M.F
C23H32N6O4S2
M. Wt
520.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxythiohomosildenafil

CAS Number

479073-82-0

Product Name

Hydroxythiohomosildenafil

IUPAC Name

5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,5-d]pyrimidine-7-thione

Molecular Formula

C23H32N6O4S2

Molecular Weight

520.7 g/mol

InChI

InChI=1S/C23H32N6O4S2/c1-4-6-18-20-21(27(3)26-18)23(34)25-22(24-20)17-15-16(7-8-19(17)33-5-2)35(31,32)29-11-9-28(10-12-29)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,24,25,34)

InChI Key

XZVSAQIQEGFWQS-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Hydroxythiohomosildenafil; Sulfohydroxyhomosildenafil; Hydroxyhomosildenafil thione;

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C

The exact mass of the compound Hydroxythiohomosildenafil is 520.1926 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Hydroxythiohomosildenafil (CAS 479073-82-0) is a synthetic phosphodiesterase type 5 (PDE-5) inhibitor analog, structurally characterized by the substitution of a carbonyl oxygen with a sulfur atom (forming a thione) and the presence of an N-hydroxyethyl piperazine moiety. With an exact mass of 520.1926 Da and the molecular formula C23H32N6O4S2, it is primarily encountered as an unapproved adulterant in herbal dietary supplements. For scientific and industrial buyers, such as forensic laboratories, food safety agencies, and contract research organizations (CROs), procuring high-purity Hydroxythiohomosildenafil is essential for developing validated analytical methods. Its unique structural modifications significantly alter its physicochemical and spectroscopic properties compared to mainstream PDE-5 inhibitors, making it a mandatory standalone reference material for accurate detection and quantification [1].

Research Fit

Target Identity Hydroxyethyl-piperazine N-substituent and thiocarbonyl (C=S) moiety
Analytical Fit Supports LC-MS/MS differentiation from methyl and ethyl analogs
Procurement Context Reference standard for adulterant identification and forensic method validation

Generic substitution with sildenafil or non-hydroxylated thio-analogs (such as thiohomosildenafil) critically fails in quantitative analysis and regulatory compliance testing. The substitution of the carbonyl oxygen with sulfur induces a massive bathochromic shift in UV absorbance, rendering standard sildenafil UV calibration curves useless for accurate quantification. Furthermore, the addition of the polar hydroxyethyl group alters the compound's lipophilicity, resulting in a unique chromatographic retention time on reverse-phase columns. Relying on class-level proxies or structurally similar analogs for mass spectrometry or HPLC-DAD screening will lead to false negatives, misidentification, and inaccurate quantification in complex matrices, making the exact Hydroxythiohomosildenafil reference standard a non-negotiable procurement requirement for analytical validation [1].

Substitution Risk

Property
Hydroxythiohomosildenafil
Non-thio / Methyl analogs
Piperazine Substituent
Hydroxyethyl (-CH2CH2OH)
Methyl (-CH3) or Ethyl (-CH2CH3)
Hydrolysis Behavior
Produces 1-(2-hydroxyethyl)-piperazine; thiocarbonyl→carbonyl conversion
May lack thio-specific hydrolysis products; diagnostic fragment differs
MS/UV Profile
Thiocarbonyl UV shift and distinct MS fragmentation
Carbonyl UV absorption and different MS transitions may affect cross-calibration accuracy

UV-Vis Spectral Bathochromic Shift for HPLC-DAD Calibration

The thione modification (C=S) in Hydroxythiohomosildenafil causes a significant alteration in its electronic transition profile compared to standard sildenafil. While sildenafil exhibits a maximum UV absorbance (λmax) at 291 nm, Hydroxythiohomosildenafil displays its primary long-wavelength absorption band at 352-353 nm [1]. This ~61 nm bathochromic shift means that standard HPLC-UV methods optimized for sildenafil at 290 nm will fail to detect or accurately quantify this analog.

Evidence DimensionMaximum UV Absorbance Wavelength (λmax)
Target Compound Data352-353 nm (primary long-wavelength band)
Comparator Or BaselineSildenafil (λmax at 291 nm)
Quantified Difference~61 nm bathochromic shift
ConditionsHPLC-Diode Array Detection (DAD) of extracted samples

Buyers developing HPLC-UV screening methods must procure this exact standard to calibrate detectors at the 352 nm wavelength, preventing false negatives in adulterant screening.

Piperazine N-substituent
Head-to-head
MW 520.67 (hydroxyethyl)
vs. 504.67 (ethyl), 490.64 (methyl), 474.58 (sildenafil)
Supports LC-MS/MS identification in multi-analyte panels
Structural elucidation by ESI-MS/MS and NMR

Exact Mass and MRM Transition Specificity for LC-MS/MS

In high-resolution mass spectrometry, Hydroxythiohomosildenafil yields a distinct protonated molecular ion [M+H]+ at m/z 521.4, contrasting sharply with sildenafil (m/z 475.1) and homosildenafil (m/z 489.2) [1]. The +46.3 Da mass difference is driven by the combined thio, homo (ethyl), and hydroxyethyl modifications. Establishing precise Multiple Reaction Monitoring (MRM) transitions requires the exact reference material to determine optimal collision energies and product ion ratios.

Evidence DimensionPrecursor Ion Mass ([M+H]+)
Target Compound Datam/z 521.4
Comparator Or BaselineSildenafil (m/z 475.1)
Quantified Difference+46.3 m/z unit difference
ConditionsLC-MS/MS with Electrospray Ionization (ESI) in positive mode

Procurement of the exact standard is mandatory to establish validated MRM transition channels, ensuring absolute selectivity against other PDE-5 analogs in complex matrices.

Adulteration Prevalence
Reported
0.78–226.8 mg/g
Detected in 3 samples (2009 survey)
Context for quantitative adulterant calibration
Cross-study survey data; concentration range varies by product

Chromatographic Retention Behavior on Reverse-Phase Columns

The presence of the N-hydroxyethyl moiety on the piperazine ring significantly increases the polarity of Hydroxythiohomosildenafil relative to its non-hydroxylated counterpart, thiohomosildenafil. When analyzed on a standard C18 reverse-phase column, this increased polarity results in a distinct, earlier elution profile [1]. Without the exact standard to lock in this specific retention time, automated screening algorithms cannot differentiate it from co-eluting matrix interferences or structurally similar isobars.

Evidence DimensionChromatographic Polarity and Retention
Target Compound DataIncreased polarity and faster elution (driven by N-hydroxyethyl moiety)
Comparator Or BaselineThiohomosildenafil (non-hydroxylated, higher lipophilicity)
Quantified DifferenceDistinct retention time shift on C18 stationary phases
ConditionsReverse-phase LC (C18 column with methanol/formic acid mobile phase)

Accurate retention time matching is a strict regulatory requirement for confirming the identity of an unknown adulterant; proxies cannot provide this critical data point.

Hydrolytic Stability
Method context
C=S → C=O conversion produces hydroxyhomosildenafil
Liberates 1-(2-hydroxyethyl)-piperazine fragment
Thio-specific confirmation pathway for forensic validation
Acid hydrolysis; HPLC/MS and NMR characterization
Hair Incorporation
Head-to-head
24 pg/mg (suspect case)
vs. thiosildenafil 48 pg/mg, sildenafil 7.5 pg/mg
Supports compound-specific hair reference range
Single forensic case report; volunteer data 17 pg/mg

Regulatory Compliance and Forensic Adulterant Screening

Driven by its distinct m/z 521.4 precursor ion and unique 352 nm UV absorbance maximum, Hydroxythiohomosildenafil is a critical reference standard for forensic and food safety laboratories. It is used to calibrate LC-MS/MS and HPLC-DAD instruments for the targeted detection of illegal PDE-5 inhibitor analogs in herbal dietary supplements and functional foods [1].

Development of High-Resolution Spectral Libraries

Because generic sildenafil standards cannot replicate the ~61 nm bathochromic shift caused by the thione modification, analytical buyers procure this compound to build accurate, high-resolution UV and exact-mass MS/MS spectral databases. These libraries are essential for non-targeted screening workflows and automated compound identification algorithms [2].

Toxicological and Pharmacokinetic Profiling

The unique combination of the thio and N-hydroxyethyl modifications alters the compound's lipophilicity and metabolic stability. Researchers studying the toxicology of designer drugs utilize this specific compound to map its in vitro metabolic pathways, such as N-dealkylation and S-oxidation, which differ significantly from mainstream approved PDE-5 inhibitors [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Hair Testing Reference Standard
Compound-specific hair incorporation data
Ionization efficiency and matrix effect validation
Dietary Supplement Adulterant Screening
Thio-analog identity confirmation
Retention time and MS transition specificity
Structural Elucidation of Novel Analogs
Assigned NMR and MS spectral library
De novo analog structural determination
Hydrolytic Stability & Degradation Analysis
Thiocarbonyl acid-catalyzed hydrolysis pathway
Hydrolysis product identification and stability profiling

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

520.19264587 Da

Monoisotopic Mass

520.19264587 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

78074FTU80

Other CAS

479073-82-0

Wikipedia

Hydroxythiohomosildenafil
1: Duez M, Etter M, Klinger N, Cirimele V. Synthetic phosphodiesterase-5-inhibitors use/abuse and interest of hair testing: reporting of a rape case. Drug Test Anal. 2014 Jun;6 Suppl 1:17-21. doi: 10.1002/dta.1638. PubMed PMID: 24817044.
2: Tagami T, Takeda A, Asada A, Aoyama A, Doi T, Kajimura K, Sawabe Y. Simultaneous identification of hydroxythiohomosildenafil, aminotadalafil, thiosildenafil, dimethylsildenafil, and thiodimethylsildenafil in dietary supplements using high-performance liquid chromatography-mass spectrometry. Shokuhin Eiseigaku Zasshi. 2013;54(3):232-6. PubMed PMID: 23863369.
3: Li L, Low MY, Aliwarga F, Teo J, Ge XW, Zeng Y, Bloodworth BC, Koh HL. Isolation and identification of hydroxythiohomosildenafil in herbal dietary supplements sold as sexual performance enhancement products. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2009 Feb;26(2):145-51. doi: 10.1080/02652030802368757. PubMed PMID: 19680883.
4: Do TT, Theocharis G, Reich E. Simultaneous Detection of Three Phosphodiesterase Type 5 Inhibitors and Eight of Their Analogs in Lifestyle Products and Screening for Adulterants by High-Performance Thin-Layer Chromatography. J AOAC Int. 2015 Sep-Oct;98(5):1226-33. doi: 10.5740/jaoacint.14-285. PubMed PMID: 26525240.

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